molecular formula C4H12ClN3O B12984181 1-(2-Methoxyethyl)guanidine hydrochloride

1-(2-Methoxyethyl)guanidine hydrochloride

Cat. No.: B12984181
M. Wt: 153.61 g/mol
InChI Key: RNDNDWSGOPUZKJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)guanidine hydrochloride is a chemical compound with the molecular formula C4H11N3O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its guanidine group, which is a functional group that plays a crucial role in many biochemical processes.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxyethylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method is efficient and yields high purity products . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxyethyl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The guanidine group can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

1-(2-Methoxyethyl)guanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)guanidine hydrochloride involves its interaction with various molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This mechanism is crucial for its potential therapeutic effects in treating conditions like muscle weakness.

Comparison with Similar Compounds

1-(2-Methoxyethyl)guanidine hydrochloride can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other guanidine derivatives.

Properties

Molecular Formula

C4H12ClN3O

Molecular Weight

153.61 g/mol

IUPAC Name

2-(2-methoxyethyl)guanidine;hydrochloride

InChI

InChI=1S/C4H11N3O.ClH/c1-8-3-2-7-4(5)6;/h2-3H2,1H3,(H4,5,6,7);1H

InChI Key

RNDNDWSGOPUZKJ-UHFFFAOYSA-N

Canonical SMILES

COCCN=C(N)N.Cl

Origin of Product

United States

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